molecular formula C9H12N2OS B12766162 7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one CAS No. 81530-30-5

7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one

Cat. No.: B12766162
CAS No.: 81530-30-5
M. Wt: 196.27 g/mol
InChI Key: YKUVUCCDVRYASK-NSCUHMNNSA-N
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Description

7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a thiazolo-pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of agrochemicals and pesticides due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Thiazolidines: Reduced derivatives with a similar thiazole ring but lacking the pyrimidine component.

    Sulfoxides and Sulfones: Oxidized derivatives with similar sulfur-containing functional groups.

Uniqueness

7-(1-Propenyl)-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific propenyl substituent, which imparts distinct chemical reactivity and biological activity compared to other thiazolo-pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

81530-30-5

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

7-[(E)-prop-1-enyl]-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H12N2OS/c1-2-3-7-6-8(12)11-4-5-13-9(11)10-7/h2-3,7H,4-6H2,1H3/b3-2+

InChI Key

YKUVUCCDVRYASK-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1CC(=O)N2CCSC2=N1

Canonical SMILES

CC=CC1CC(=O)N2CCSC2=N1

Origin of Product

United States

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